molecular formula C8H13BrN2O B13661040 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide

2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide

Cat. No.: B13661040
M. Wt: 233.11 g/mol
InChI Key: LVCGHMGYYMCBDI-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Alkylation: The 2-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.

    Hydrobromide Formation: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to ensure the desired purity and yield. The process may also include crystallization and drying steps to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and receptor binding.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
  • ®-1-(2-Methoxypyridin-4-yl)ethanamine
  • 2-(4-Methyl-1-piperazinyl)ethanamine

Uniqueness

2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is unique due to its specific combination of a methoxy group and an ethanamine side chain attached to the pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanamine;hydrobromide

InChI

InChI=1S/C8H12N2O.BrH/c1-11-8-6-7(2-4-9)3-5-10-8;/h3,5-6H,2,4,9H2,1H3;1H

InChI Key

LVCGHMGYYMCBDI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CCN.Br

Origin of Product

United States

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